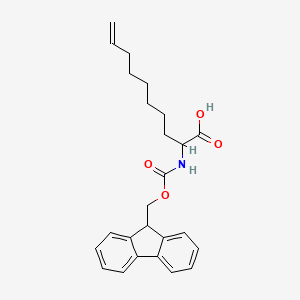
(R)-N-Fmoc-2-(7'-octenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Fmoc-2-(7’-octenyl)glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and an octenyl side chain attached to the alpha carbon of the glycine residue. This unique structure makes it a valuable building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Fmoc-2-(7’-octenyl)glycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-2-(7’-octenyl)glycine.
Protection of the Amino Group: The amino group of ®-2-(7’-octenyl)glycine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure ®-N-Fmoc-2-(7’-octenyl)glycine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Fmoc-2-(7’-octenyl)glycine follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reactors: The reactions are carried out in automated reactors to ensure consistent quality and yield.
High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Fmoc-2-(7’-octenyl)glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Peptide Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation and Reduction: The octenyl side chain can undergo oxidation to form epoxides or reduction to form saturated alkyl chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU or EDC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Major Products
Deprotected Amino Acid: ®-2-(7’-octenyl)glycine.
Peptide Conjugates: Peptides with enhanced stability and bioactivity.
Oxidized Products: Epoxides of the octenyl side chain.
Reduced Products: Saturated alkyl chains.
Aplicaciones Científicas De Investigación
®-N-Fmoc-2-(7’-octenyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.
Biology: Stapled peptides synthesized using this compound are used to study protein-protein interactions and cellular signaling pathways.
Medicine: Stapled peptides have potential therapeutic applications, including as inhibitors of protein-protein interactions involved in diseases such as cancer and infectious diseases.
Industry: Used in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of ®-N-Fmoc-2-(7’-octenyl)glycine is primarily related to its role in the synthesis of stapled peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The octenyl side chain can participate in ring-closing metathesis reactions to form hydrocarbon staples, which enhance the stability and bioactivity of the peptides. These stapled peptides can interact with specific molecular targets, such as proteins involved in cellular signaling pathways, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-N-Fmoc-2-(4’-pentenyl)glycine: Similar structure but with a shorter alkenyl side chain.
®-N-Fmoc-2-(9’-decenyl)glycine: Similar structure but with a longer alkenyl side chain.
®-N-Fmoc-2-(7’-octynyl)glycine: Similar structure but with an alkyne side chain instead of an alkene.
Uniqueness
®-N-Fmoc-2-(7’-octenyl)glycine is unique due to its optimal side chain length, which allows for efficient ring-closing metathesis reactions to form stable hydrocarbon staples. This enhances the stability and bioactivity of the resulting stapled peptides, making it a valuable tool in peptide synthesis and drug development.
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28) |
Clave InChI |
KXYYRDGOGQGGED-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)
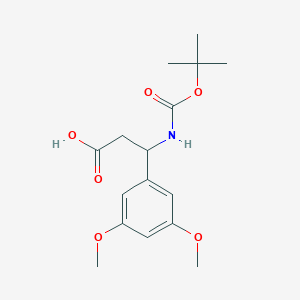
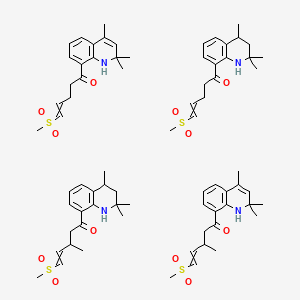
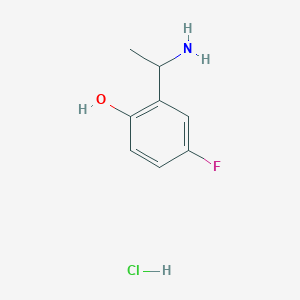
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
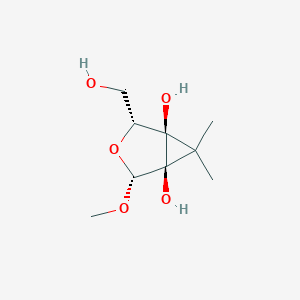
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
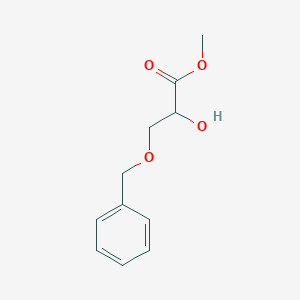
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
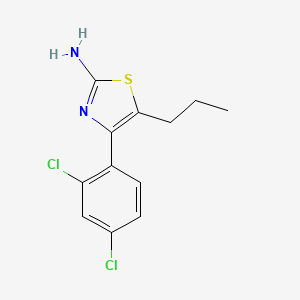
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)

